molecular formula C15H28Cl2N2O2 B12800647 exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate CAS No. 87168-44-3

exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate

Cat. No.: B12800647
CAS No.: 87168-44-3
M. Wt: 339.3 g/mol
InChI Key: OCUFAPCZYRLCMB-UHFFFAOYSA-N
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Description

exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate: is a complex organic compound that belongs to the family of tropane alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of specific catalysts and reaction conditions to optimize the stereoselectivity and overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology and Medicine: In biology and medicine, this compound has been studied for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors in the nervous system, such as serotonin receptors . Additionally, it has been evaluated for its nematicidal activity, showing effectiveness against certain types of nematodes .

Industry: In the industrial sector, this compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing new products with enhanced efficacy and reduced toxicity .

Mechanism of Action

The mechanism of action of exo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl-1-pyrrolidinepropanoate dihydrochloride hydrate involves its interaction with specific molecular targets in the body. For example, it may act as an antagonist or agonist at certain receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Properties

CAS No.

87168-44-3

Molecular Formula

C15H28Cl2N2O2

Molecular Weight

339.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-pyrrolidin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C15H26N2O2.2ClH/c1-16-12-4-5-13(16)11-14(10-12)19-15(18)6-9-17-7-2-3-8-17;;/h12-14H,2-11H2,1H3;2*1H

InChI Key

OCUFAPCZYRLCMB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCN3CCCC3.Cl.Cl

Origin of Product

United States

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